3-[2-(3-Phenoxyphenyl)acetyl]benzonitrile
Description
3-[2-(3-Phenoxyphenyl)acetyl]benzonitrile is an aromatic nitrile derivative characterized by a phenoxyphenyl acetyl substituent at the 3-position of the benzonitrile core. This structure imparts unique electronic and steric properties, making it a compound of interest in pharmaceutical and materials science research.
Properties
IUPAC Name |
3-[2-(3-phenoxyphenyl)acetyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO2/c22-15-17-7-4-8-18(12-17)21(23)14-16-6-5-11-20(13-16)24-19-9-2-1-3-10-19/h1-13H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMDWFJQYJTCHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CC(=O)C3=CC=CC(=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384962 | |
| Record name | 3-[2-(3-phenoxyphenyl)acetyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
465514-74-3 | |
| Record name | 3-[2-(3-Phenoxyphenyl)acetyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=465514-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-(3-phenoxyphenyl)acetyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-Phenoxyphenyl)acetyl]benzonitrile typically involves the reaction of 3-phenoxybenzaldehyde with 3-cyanobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3-Phenoxyphenyl)acetyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
3-[2-(3-Phenoxyphenyl)acetyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(3-Phenoxyphenyl)acetyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Electronic and Steric Modifications
- Phenoxy vs. Chloro Substituents: The phenoxy group in the target compound enhances π-conjugation and may improve binding to biological targets (e.g., enzymes or receptors) compared to the electron-withdrawing chloro substituent in 3-[2-(3-Chlorophenyl)acetyl]benzonitrile . The latter’s higher toxicity (as per its safety data sheet) likely stems from reactive chlorine intermediates.
- Thiazole and Ferrocene Incorporation : The bromobenzyl-thiazole analog () exhibits aggregation-induced emission enhancement (AIEE), a property valuable in organic light-emitting diodes (OLEDs) . Ferrocene derivatives () show redox activity, making them suitable for catalytic or sensor applications .
Conflicting Data Clarification
lists the molecular formula of this compound as C₁₅H₁₆N₂OS₂, which includes sulfur—an element absent in the target compound’s structure. Further verification via spectral data (e.g., NMR or mass spectrometry) is recommended.
Optoelectronic Materials
Compounds like (Z)-4-(2-(3-(4-Bromobenzyl)benzo[d]thiazol-2-ylidene)acetyl)benzonitrile () demonstrate tunable solid-state emission, a property leveraged in OLEDs and sensors . The target compound’s extended conjugation via the phenoxyphenyl group could similarly enhance emissive properties.
Drug Development
- Selectivity and Potency: Amino- and fluorophenyl-substituted analogs (e.g., and ) are explored for therapeutic applications, such as kinase inhibition or anticancer activity. The phenoxy group in the target compound may improve lipophilicity, aiding blood-brain barrier penetration .
- Safety Profiles : The chloro-substituted analog’s safety data () underscores the need for rigorous toxicity screening in structurally related compounds .
Biological Activity
3-[2-(3-Phenoxyphenyl)acetyl]benzonitrile, also known by its CAS number 465514-74-3, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H16N O2. Its structure features a phenoxy group attached to a benzonitrile core, which may influence its interaction with biological targets.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C18H16N O2 |
| CAS Number | 465514-74-3 |
| Molecular Weight | 276.33 g/mol |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Research indicates that it may act as an inhibitor of certain enzymes involved in cancer cell proliferation and inflammation.
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound. For instance, in vitro assays have demonstrated that it exhibits significant cytotoxicity against several cancer cell lines, including prostate cancer (PC3) and breast cancer (Bcap37). The mechanism appears to involve apoptosis induction and cell cycle arrest.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| PC3 | 0.2 | Apoptosis induction |
| Bcap37 | 1.8 | Cell cycle arrest |
| BGC823 | 1.7 | Apoptosis induction |
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity. It was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, revealing effective inhibition at low concentrations.
Table 3: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15.62 | 31.25 |
| Escherichia coli | 62.5 | >2000 |
Study on Anticancer Effects
A study published in International Journal of Molecular Sciences highlighted the synthesis and bioactivity of similar compounds, indicating that derivatives with phenoxy groups often exhibit enhanced anticancer properties due to their ability to modulate signaling pathways involved in tumor growth .
Study on Antimicrobial Effects
Another research article focused on the antibacterial effects of phenoxy-substituted compounds found that these derivatives could effectively target Gram-positive bacteria without significant cytotoxicity towards normal human cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
